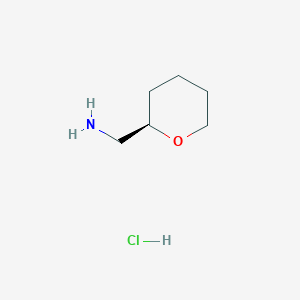![molecular formula C7H4F2N2 B1403776 4,7-Difluoro-1H-benzo[d]imidazole CAS No. 1360938-32-4](/img/structure/B1403776.png)
4,7-Difluoro-1H-benzo[d]imidazole
Overview
Description
4,7-Difluoro-1H-benzo[d]imidazole is a chemical compound with the molecular formula C7H4F2N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A recent advancement in the synthesis of substituted imidazoles involves a regiocontrolled process that constructs bonds during the formation of the imidazole . This process is based on the functional group compatibility and the resultant substitution patterns around the ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The reaction of a 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylate or 4-halo-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid amide compound with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol in the presence of a copper reagent/base/additive/solvent can be used to prepare 4,7-Difluoro-1H-benzo[d]imidazole .Physical And Chemical Properties Analysis
4,7-Difluoro-1H-benzo[d]imidazole is a solid at room temperature . It has a molecular weight of 154.12 g/mol .Scientific Research Applications
Antioxidant Activity
“4,7-Difluoro-1H-benzo[d]imidazole” derivatives have been studied for their antioxidant properties. A study involving eco-friendly synthesis of benzimidazole derivatives, including those with the difluoro group, found that these compounds exhibit significant antioxidant activity. The research highlighted the potential of these derivatives in combating oxidative stress-related diseases .
Catalytic Synthesis
The compound has been utilized in the catalytic synthesis of heterocyclic structures. The use of nano ZnO as a catalyst in the synthesis of benzimidazole derivatives, including “4,7-Difluoro-1H-benzo[d]imidazole,” has shown to increase yield, reduce reaction time, and allow for the recyclability of the catalyst. This advancement is crucial for the eco-friendly and efficient production of pharmaceuticals .
Drug Synthesis
Benzimidazole motifs, such as those found in “4,7-Difluoro-1H-benzo[d]imidazole,” are structurally similar to nucleotides like the adenine base of DNA. This similarity has been exploited in drug synthesis, particularly in the design of molecules that can interact with biological targets in a manner akin to nucleotides .
Optical Properties
Research into the optical properties of benzimidazole derivatives has revealed that they can exhibit two-photon fluorescence properties. This characteristic is particularly relevant for the development of new materials for optical applications, such as sensors and imaging agents .
Microbiological Activity
The structure of “4,7-Difluoro-1H-benzo[d]imidazole” derivatives has been associated with microbiological activity. Studies have identified antibacterial and antifungal agents within this group of compounds, indicating their potential use in developing new antimicrobial treatments .
Pharmacological Applications
The pharmacological applications of benzimidazole derivatives are vast. For instance, blocking the AQ signal reception at the level of PqsR with these compounds leads to a reduced transcription of genes associated with bacterial communication. This can ultimately reduce the virulence and resistance of pathogenic bacteria, presenting a novel approach to antibiotic therapy .
Mechanism of Action
Target of Action
4,7-Difluoro-1H-benzo[d]imidazole is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives have been found to possess a range of biological and pharmacological activities .
Biochemical Pathways
Imidazole derivatives are known to play a pivotal role in the synthesis of biologically active molecules .
Result of Action
Imidazole derivatives have been found to exhibit antibacterial and antifungal activities .
Future Directions
Imidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
4,7-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSOPTKHZZPBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Difluoro-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)
![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)


![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)
![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1403709.png)


